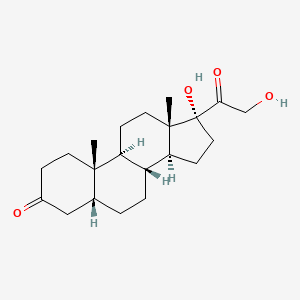

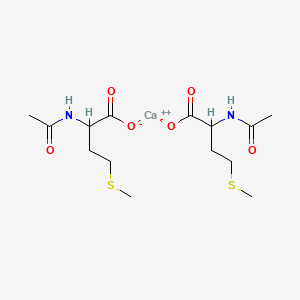

![molecular formula C31H47O6- B13829172 (3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B13829172.png)

(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alisol B 23-acetate is a naturally occurring triterpenoid compound found in the rhizomes of Alisma orientale, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological activities, including anti-inflammatory, hepatoprotective, and antitumor effects .

准备方法

Synthetic Routes and Reaction Conditions: Alisol B 23-acetate can be synthesized through the esterification of alisol B with acetic anhydride in the presence of a catalyst . The reaction typically involves mixing alisol B with acetic anhydride and a catalyst, followed by controlling the reaction conditions to achieve esterification.

Industrial Production Methods: Industrial production of alisol B 23-acetate involves the extraction and purification from the chloroform-soluble extract of Alisma orientale using centrifugal partition chromatography coupled with evaporative light scattering detection . This method allows for the efficient separation and purification of alisol B 23-acetate with high purity.

化学反应分析

Types of Reactions: Alisol B 23-acetate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .

Common Reagents and Conditions:

Oxidation and Reduction:

Major Products Formed: The major product formed from the hydrolysis of alisol B 23-acetate is alisol B .

科学研究应用

Chemistry:

- Used as a standard marker to control the quality of pharmaceutical preparations of Alismatis rhizome .

Biology:

- Exhibits anti-inflammatory activity by inhibiting the degranulation of mast cells and reducing the synthesis of pro-inflammatory cytokines .

- Protects against intestinal barrier dysfunction by inhibiting the TLR4-NOX1/ROS signaling pathway .

Medicine:

- Demonstrates hepatoprotective effects by activating the farnesoid X receptor (FXR) and promoting hepatocyte proliferation .

- Shows antitumor activity by inhibiting the proliferation of non-small cell lung cancer cells and promoting macrophage polarization .

Industry:

作用机制

Alisol B 23-acetate exerts its effects through various molecular targets and pathways:

FXR Activation: Promotes hepatocyte proliferation and reduces hepatic bile acids.

Inhibition of PLCγ Phosphorylation: Suppresses histamine release and Ca²⁺ mobilization in IgE/Ag-stimulated bone marrow-derived mast cells.

Macrophage Polarization: Promotes the polarization of macrophages towards the M1 phenotype, enhancing apoptosis and inhibiting the invasion and migration of lung cancer cells.

相似化合物的比较

Alisol B 23-acetate is unique among triterpenoids due to its specific pharmacological activities and molecular targets. Similar compounds include:

Alisol B: The hydrolyzed form of alisol B 23-acetate, sharing similar pharmacological activities.

Alisol A 24-acetate: Another triterpenoid with anti-inflammatory and hepatoprotective effects.

Alisol C 23-acetate: Known for its antibacterial activity.

These compounds, while similar in structure, exhibit distinct pharmacological profiles, highlighting the uniqueness of alisol B 23-acetate.

属性

分子式 |

C31H47O6- |

|---|---|

分子量 |

515.7 g/mol |

IUPAC 名称 |

(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate |

InChI |

InChI=1S/C31H48O6/c1-17(15-31(36,16-24(34)35)26-28(4,5)37-26)18-10-12-29(6)19-8-9-22-27(2,3)23(33)11-13-30(22,7)25(19)21(32)14-20(18)29/h17,19,21-22,25-26,32,36H,8-16H2,1-7H3,(H,34,35)/p-1/t17-,19+,21+,22?,25+,26+,29-,30+,31+/m1/s1 |

InChI 键 |

CPYFCYMXHGAZTF-NRMBUVATSA-M |

手性 SMILES |

C[C@H](C[C@](CC(=O)[O-])([C@@H]1C(O1)(C)C)O)C2=C3C[C@@H]([C@@H]4[C@@H]([C@]3(CC2)C)CCC5[C@@]4(CCC(=O)C5(C)C)C)O |

规范 SMILES |

CC(CC(CC(=O)[O-])(C1C(O1)(C)C)O)C2=C3CC(C4C(C3(CC2)C)CCC5C4(CCC(=O)C5(C)C)C)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,3S,4S,5S)-5-amino-4-hydroxy-3,5-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B13829097.png)

![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy-](/img/structure/B13829102.png)

![sodium;2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetate;europium](/img/structure/B13829103.png)

![Anthra[2,3-b]carbazole](/img/structure/B13829115.png)

![trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate](/img/structure/B13829128.png)

![5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13829148.png)